1-N-Butylquinuclidinium bromide
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Overview
Description
Preparation Methods
The synthesis of 1-N-Butylquinuclidinium bromide typically involves the reaction of quinuclidine with butyl bromide under controlled conditions. The process can be summarized as follows:
Reaction with Hydrobromic Acid: Quinuclidine is treated with an excess of hydrobromic acid and sulfuric acid.
Distillation and Purification: The resulting bromide is separated from the reaction mixture by distillation. The water-insoluble layer is washed with water, cold concentrated sulfuric acid, and a sodium carbonate solution.
Chemical Reactions Analysis
1-N-Butylquinuclidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it is likely to undergo such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents for substitution reactions include sodium hydroxide and other strong bases.
Scientific Research Applications
1-N-Butylquinuclidinium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound’s quaternary ammonium structure makes it useful in studying ion transport and membrane interactions.
Mechanism of Action
The mechanism of action of 1-N-Butylquinuclidinium bromide involves its interaction with biological membranes and ion channels. As a quaternary ammonium compound, it can inhibit muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites . This inhibition results in various physiological effects, including smooth muscle relaxation and reduced secretions.
Comparison with Similar Compounds
1-N-Butylquinuclidinium bromide can be compared with other quinuclidinium compounds, such as:
Properties
IUPAC Name |
butyl 2,5-diamino-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKWQKRQGKCDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CCC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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